1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide
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Overview
Description
The compound “1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide” is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves the use of easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is mild, efficient, and operationally simple, providing facile access to synthetically and biologically important triazolopyridine derivatives .Scientific Research Applications
Antimicrobial Activities
- The compound and its derivatives have been explored for antimicrobial activities. For instance, the synthesis of certain 1,2,4-triazole derivatives has shown good to moderate activities against various test microorganisms (Bektaş et al., 2007). Similarly, other studies have synthesized new 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and demonstrated their marked inhibition of bacterial and fungal growth (Reddy et al., 2010).
Antitumor Activities
- Research has also been conducted on the antitumor properties of these compounds. Novel N-arylpyrazole-containing enaminones were synthesized, and their cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) were comparable to those of 5-fluorouracil (Riyadh, 2011).
Anticonvulsant Activity
- The synthesis of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines has shown potent activity against maximal electroshock-induced seizures in rats, indicating potential anticonvulsant applications (Kelley et al., 1995).
Herbicidal Activity
- Some substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to this chemical structure, have exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . The c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancer cells, making it a potential target for anti-cancer therapies .
Mode of Action
The compound interacts with the c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to a decrease in cellular growth and survival
Biochemical Pathways
The compound affects the c-Met signaling pathway . This pathway is involved in several cellular processes, including cell growth and survival. By inhibiting the c-Met kinase, the compound disrupts this pathway, leading to a decrease in these processes .
Pharmacokinetics
The compound’s ability to inhibit the c-met kinase at the nanomolar level suggests that it may have good bioavailability
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines . For example, it has been shown to have IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM against A549, MCF-7, and HeLa cancer cell lines, respectively . These results suggest that the compound could be a potential anti-cancer agent.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c19-13-5-3-12(4-6-13)18(7-1-2-8-18)17(26)21-11-14-22-23-15-16(25)20-9-10-24(14)15/h3-6,9-10H,1-2,7-8,11H2,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCLNBBJNXAOFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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